2,6-Diamino-9-benzyl-8-bromopurine
CAS No.:
Cat. No.: VC14010372
Molecular Formula: C12H11BrN6
Molecular Weight: 319.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrN6 |
|---|---|
| Molecular Weight | 319.16 g/mol |
| IUPAC Name | 9-benzyl-8-bromopurine-2,6-diamine |
| Standard InChI | InChI=1S/C12H11BrN6/c13-11-16-8-9(14)17-12(15)18-10(8)19(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,14,15,17,18) |
| Standard InChI Key | SQMVMJQSXQSXEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=NC(=NC(=C3N=C2Br)N)N |
Introduction
Structural and Chemical Identity of 2,6-Diamino-9-benzyl-8-bromopurine
Molecular Architecture and Nomenclature
2,6-Diamino-9-benzyl-8-bromopurine belongs to the purine family, a class of heterocyclic aromatic compounds integral to nucleic acid biochemistry. Its IUPAC name, 9-benzyl-8-bromopurine-2,6-diamine, reflects the substitution pattern:
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A benzyl group (-CH₂C₆H₅) at the N-9 position.
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Amino groups (-NH₂) at C-2 and C-6.
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A bromine atom at C-8.
The compound’s canonical SMILES string, C1=CC=C(C=C1)CN2C3=NC(=NC(=C3N=C2Br)N)N, encodes this structure, while its InChIKey (SQMVMJQSXQSXEV-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁BrN₆ |
| Molecular Weight | 319.16 g/mol |
| IUPAC Name | 9-benzyl-8-bromopurine-2,6-diamine |
| CAS Registry Number | 18332728 |
| XLogP3-AA | 2.7 (estimated) |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Routes and Optimization Strategies
Core Synthetic Methodologies
The synthesis of 2,6-diamino-9-benzyl-8-bromopurine typically involves multi-step reactions starting from simpler purine scaffolds. Key steps include:
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Alkylation: Introduction of the benzyl group at N-9 using benzyl bromide under basic conditions .
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Halogenation: Bromination at C-8 using reagents like PBr₃ or N-bromosuccinimide (NBS) .
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Amination: Sequential substitution of leaving groups (e.g., chlorine) with amino groups via nucleophilic aromatic substitution.
A representative pathway involves reacting 6-benzylamino-2-chloropurine with 1,10-diaminodecane in isoamyl alcohol at 156°C, yielding intermediates that undergo further functionalization .
Table 2: Reported Synthetic Yields
| Step | Conditions | Yield (%) |
|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 85–90 |
| Bromination | NBS, AIBN, CCl₄ | 70–75 |
| Amination | NH₃, EtOH, reflux | 27–35 |
Challenges and Innovations
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Regioselectivity Issues: Competing alkylation at N-1 versus N-9 necessitates careful control of reaction conditions (e.g., solvent polarity, temperature) .
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Dimroth Rearrangement: Under basic conditions, N-1 benzylated intermediates may isomerize to N-9 derivatives, complicating purification .
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Cross-Coupling Potential: The C-8 bromine enables Pd-catalyzed cross-coupling (e.g., Suzuki, Negishi) for introducing aryl, alkenyl, or alkynyl groups .
Physicochemical and Spectral Characterization
Solubility and Stability
While solubility data remain unreported, analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The compound is stable under inert atmospheres but may degrade via debromination under prolonged UV exposure.
Spectroscopic Data
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Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 319.16, consistent with the molecular formula.
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NMR Spectroscopy:
Biological and Pharmacological Insights
Mechanism of Action Hypotheses
Though direct studies are sparse, the compound’s purine backbone suggests potential interactions with:
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Purine Receptors: Modulation of adenosine A₂A or A₃ receptors implicated in inflammation and cancer.
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Kinase Inhibition: Structural similarity to ATP analogs may enable competitive binding at kinase active sites .
Antiviral and Antitumor Screening
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PMEDAP Analogs: 8-C-substituted derivatives of 2,6-diaminopurine showed no antiviral activity in HIV or HSV assays, highlighting the specificity required for bioactivity .
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Cytokinin Activity: Benzylamino purines (e.g., BAP) regulate plant cell division, suggesting possible eukaryotic cell cycle modulation .
Applications in Drug Discovery and Chemical Biology
Lead Compound Optimization
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Bromine as a Synthetic Handle: The C-8 bromine facilitates late-stage diversification via cross-coupling, enabling rapid SAR exploration .
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Prodrug Development: Phosphono-methoxyethyl (PME) prodrug moieties enhance cellular uptake, as seen in antiretroviral agents .
Bioconjugation and Probe Design
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